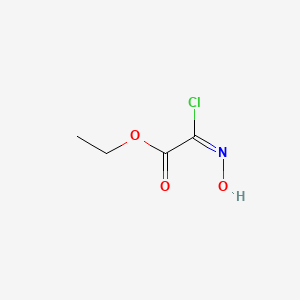

2-氯-2-(羟基亚氨基)乙酸乙酯

描述

Ethyl 2-chloro-2-(hydroxyimino)acetate, also known as 1-Ethyl oxalyl chloride 2-oxime, is an organic compound with the linear formula HON=C(Cl)CO2C2H5 . It has a molecular weight of 151.55 . This compound has been used in the preparation of (+)-and (−)-Δ 2 -isoxazolines and in the synthesis of CIP-AS (−), a chiral amino acid structurally related to glutamic acid, potential agonist at the ionotropic (±±)-2-amino-3- (3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors .

Synthesis Analysis

Ethyl 2-chloro-2-(hydroxyimino)acetate can be generated in situ by treatment with sodium bicarbonate . It has also been used to prepare N-azirdinyloximes which on treatment with scandium triflate provide dihydro-oxadiazines .Molecular Structure Analysis

The linear formula of Ethyl 2-chloro-2-(hydroxyimino)acetate is HON=C(Cl)CO2C2H5 . The compound has a molecular weight of 151.55 .Chemical Reactions Analysis

Ethyl 2-chloro-2-(hydroxyimino)acetate has been used in the preparation of (+)-and (−)-Δ 2 -isoxazolines . It has also been used in the synthesis of CIP-AS (−), a chiral amino acid structurally related to glutamic acid, potential agonist at the ionotropic (±±)-2-amino-3- (3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors . Furthermore, it can generate ethoxycarbonylformonitrile oxide, in situ by treatment with sodium bicarbonate . It has also been used to prepare N-azirdinyloximes which on treatment with scandium triflate provide dihydro-oxadiazines .Physical And Chemical Properties Analysis

Ethyl 2-chloro-2-(hydroxyimino)acetate is a solid substance . It has a melting point of 70-76 °C . The compound should be stored at a temperature of 2-8°C .科学研究应用

肽化学

2-氯-2-(羟基亚氨基)乙酸乙酯(也称为 Oxyma)在肽化学中起着至关重要的作用。它作为 pH 调节剂,可防止肽键形成中的碱驱动副反应,因此有利于减少天冬酰亚胺/哌啶二酮的形成和基于脯氨酸的过度偶联 (Subirós‐Funosas, El‐Faham, & Albericio, 2012)。此外,Oxyma 在抑制自动和手动肽合成中的种族化并提高偶联效率方面显示出显着的能力,由于其爆炸风险较低,因此提供了比其他试剂更安全的替代品 (Subirós‐Funosas, Prohens, Barbas, El‐Faham, & Albericio, 2009)。

有机合成

2-氯-2-(羟基亚氨基)乙酸乙酯也用于有机合成,特别是在制备各种化合物中。例如,它参与 (R)-(-)-柠檬酸的化学酶促合成,并在乙基 (Z)-2-羟基亚氨基-2-(2-氨基噻唑-4-基) 乙酸的合成中发挥作用,突出了其在化学反应中的多功能性 (Yang, Hayden, Faber, & Griengl, 1992); (Wang Li, 2007)。

酰化方法

酰化化学的最新进展,例如肽、酰胺和酯键的形成,在很大程度上得益于基于 Oxyma 的试剂。这些试剂提供了不同的应用,并且与该领域的其他标准相比具有优势,证明了它们在各种化学过程中的效率和可靠性 (Subirós‐Funosas, Khattab, Nieto-Rodriguez, El‐Faham, & Albericio, 2014)。

异羟肟酸和脲的合成

2-氯-2-(羟基亚氨基)乙酸乙酯已用于洛森重排,以从羧酸合成异羟肟酸和脲。该方法在较温和和简单的反应条件下提供良好的产率而不会发生种族化,表明其在复杂化学合成过程中的功效 (Thalluri, Manne, Dev, & Mandal, 2014)。

安全和危害

Ethyl 2-chloro-2-(hydroxyimino)acetate is classified as a dangerous substance. It may cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . The compound should be handled with care, using personal protective equipment such as dust masks, eyeshields, and gloves .

作用机制

Mode of Action

It has been used in the synthesis of cip-as (−), a chiral amino acid structurally related to glutamic acid, which is a potential agonist at the ionotropic (±±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (ampa)-kainate receptors .

Biochemical Pathways

The compound has been used in the preparation of (+)-and (−)-Δ 2 -isoxazolines . It’s also used to generate ethoxycarbonylformonitrile oxide, in situ by treatment with sodium bicarbonate . These biochemical pathways suggest that the compound may play a role in the synthesis of various bioactive molecules.

Result of Action

Its use in the synthesis of various bioactive molecules suggests that it may have significant effects at the molecular and cellular level .

Action Environment

The compound is a solid with a melting point of 70-76 °C (lit.) and is stored at 2-8°C . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and humidity.

属性

IUPAC Name |

ethyl (2E)-2-chloro-2-hydroxyiminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDCOJRAMLTQ-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

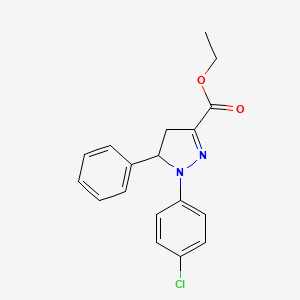

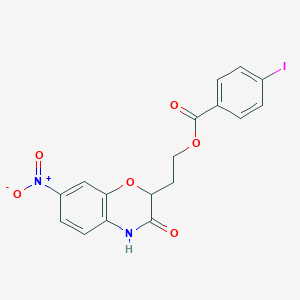

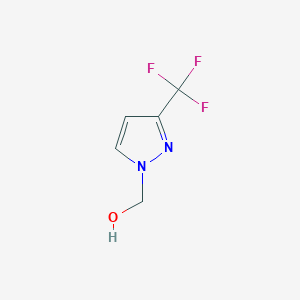

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3159073.png)

![2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3159074.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B3159081.png)

![N'-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B3159083.png)

![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate](/img/structure/B3159086.png)

![2-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-4-quinolinecarboxylic acid](/img/structure/B3159093.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B3159097.png)

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B3159106.png)

![2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B3159111.png)

![4-pentyl-N'-{(E)-[4-(2-pyrimidinyloxy)phenyl]methylidene}cyclohexanecarbohydrazide](/img/structure/B3159124.png)

![Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-](/img/structure/B3159133.png)